molecular formula C6H8BrN3O2 B2385656 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1785443-54-0

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2385656
CAS No.: 1785443-54-0
M. Wt: 234.053
InChI Key: PEQPEYXSSUVPEN-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dibromo-1-isopropylpyrazole with nitric acid to introduce the nitro group at the 4-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole include other substituted pyrazoles, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Biological Activity

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound has the following chemical structure:

  • Molecular Formula: C7H9BrN3O2
  • Molecular Weight: 232.07 g/mol
  • IUPAC Name: this compound

The compound can be synthesized through various methods, typically involving the bromination of 1-isopropyl-4-nitro-1H-pyrazole. The synthesis pathways often focus on optimizing yield and purity while minimizing by-products.

2.1 Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines and exhibit cytotoxic effects.

Study Cell Line IC50 (µM) Mechanism
Fan et al. (2022)A549 (Lung)48Induces autophagy without apoptosis
Abdel-Aziz et al. (2022)Hep-2 (Laryngeal)0.74Cytotoxicity observed
Zheng et al. (2022)NCI-H460 (Lung)0.28Induces apoptosis

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. For instance, compounds similar to this compound have shown significant inhibition of COX-2 activity, a key enzyme in the inflammatory process.

Compound IC50 (µmol) Standard
Compound 50.04 ± 0.09Celecoxib
Compound 60.04 ± 0.02Celecoxib

These results indicate that the compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition: The nitro group may play a role in inhibiting specific enzymes related to cancer proliferation and inflammation.
  • Cell Cycle Arrest: Similar pyrazole derivatives have been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.

4. Case Studies

Recent case studies illustrate the compound's potential:

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of pyrazoles, including our compound of interest, exhibited varying levels of cytotoxicity, with some compounds showing IC50 values as low as 0.28 µM against lung cancer cells . This highlights the need for further exploration into structure-activity relationships (SAR) to optimize efficacy.

Case Study: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce inflammation markers, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

5-bromo-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPEYXSSUVPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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